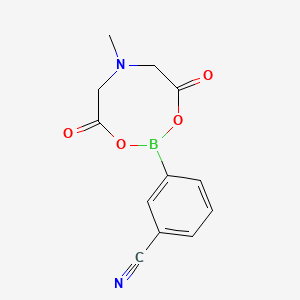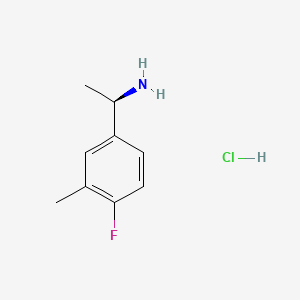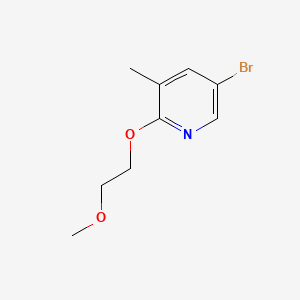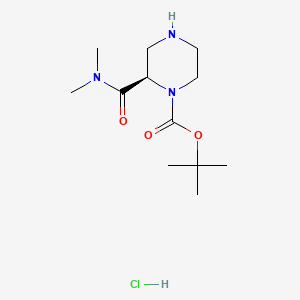
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile, also known as PPCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. PPCC is a pyridine derivative that has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
科学的研究の応用
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has been the subject of extensive scientific research due to its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been found to exhibit antitumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been found to exhibit antimicrobial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. This compound has been found to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been found to inhibit the growth of cancer cells in animal models of breast cancer and lung cancer. Additionally, this compound has been found to inhibit the growth of bacteria and fungi in vitro.
実験室実験の利点と制限
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has several advantages for lab experiments, including its broad range of biological activities and its potential therapeutic applications. However, there are also several limitations to using this compound in lab experiments, including its complex synthesis method and the need for specialized laboratory equipment. Additionally, the potential side effects and toxicity of this compound have not been fully studied, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile. One area of research is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research is the study of the potential side effects and toxicity of this compound in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases and conditions.
合成法
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of pyridine-3-carboxaldehyde with pyrrolidine and potassium cyanide. The resulting product is then purified through column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized laboratory equipment.
特性
CAS番号 |
1213447-26-7 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.219 |
IUPAC名 |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChIキー |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
![2-Bromo-11,11-dimethyl-5-(4-phenylphenyl)indeno[1,2-b]carbazole](/img/structure/B567421.png)


![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)

![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)

